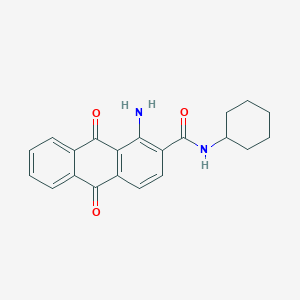
1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a unique structure combining an anthracene core with an amino group, a cyclohexyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and benzene derivatives, under Friedel-Crafts conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. For instance, nitration of anthracene followed by catalytic hydrogenation can yield 1-aminoanthracene.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate anthracene derivative.
Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group, typically through the reaction of the aminoanthracene derivative with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to modify the carbonyl groups or the amino group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The amino and carboxamide groups can participate in substitution reactions, allowing for the introduction of new substituents. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxy derivatives.
Scientific Research Applications
1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but lacks the cyclohexyl group.
1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Similar but without the cyclohexyl substitution.
N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide: Lacks the amino group.
Uniqueness
1-amino-N-cyclohexyl-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-amino-N-cyclohexyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c22-18-16(21(26)23-12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h4-5,8-12H,1-3,6-7,22H2,(H,23,26) |
InChI Key |
QUIVFXGOEUAQDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514799.png)
![1-benzyl-N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B11514800.png)
![(3E)-5-(3,4-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)furan-2(3H)-one](/img/structure/B11514809.png)
![11,17-dioxo-15-(3,4,5-trimethoxyphenyl)-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B11514821.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11514823.png)
![(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(4-bromophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11514828.png)
![Adamantane-1-carboxylic acid [4-(2-chloro-benzoylamino)-phenyl]-amide](/img/structure/B11514829.png)


![ethyl 6-ethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11514846.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-4-nitrobenzamide](/img/structure/B11514851.png)
![1'-[(3-methylpiperidin-1-yl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11514853.png)

![1-[(2-Chloroethyl)sulfinyl]octane](/img/structure/B11514861.png)
